molecular formula C15H24O3Si B114690 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester CAS No. 105460-59-1

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Cat. No. B114690
M. Wt: 280.43 g/mol
InChI Key: NKXFLJNXVFGEHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is a versatile chemical compound used in scientific research. It is available for purchase online .


Molecular Structure Analysis

The molecular formula of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is C15H24O3Si . The InChI representation of the molecule is InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 . The Canonical SMILES representation is CC(C)(C)Si(C)OC1=CC=C(C=C1)CC(=O)OC .


Physical And Chemical Properties Analysis

The molecular weight of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is 280.43 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 6 rotatable bond count . The exact mass and monoisotopic mass of the molecule is 280.14947116 g/mol . The topological polar surface area is 35.5 Ų . The molecule has a heavy atom count of 19 .

Scientific Research Applications

Synthesis and Chemical Properties

4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester is involved in the synthesis of complex organic compounds. For example, it is used in the synthesis of (4S)‐4‐(1‐Methylethyl)‐5,5‐Diphenyl‐2‐Oxazolidinone, highlighting its role in the preparation of chiral auxiliaries, enolates, and as a reagent in reactions involving magnesium and potassium tert-butoxide (Brenner et al., 2003). This illustrates its application in organic synthesis, providing pathways to synthesize various complex molecules with potential applications in drug development and materials science.

Environmental Analysis and Extraction Techniques

This chemical also plays a role in environmental science, specifically in the extraction and analysis of contaminants. In-sample acetylation-non-porous membrane-assisted liquid–liquid extraction methods, utilizing derivatization strategies such as silylation with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide, have been developed for the determination of environmental contaminants like parabens and triclosan in water samples (Villaverde-de-Sáa et al., 2010). This highlights its importance in improving the sensitivity and specificity of environmental monitoring techniques.

Metabolism Studies

Research into the metabolism of related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene, offers insights into the biotransformation processes of complex organic molecules, which could have implications for understanding the metabolic fate of chemicals similar to 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester in biological systems (Daniel et al., 1968). This type of research can inform safety assessments and environmental impact studies.

Biochemical Applications

The compound's derivatives and related chemicals have been utilized in studying enzyme inhibitors, which have potential applications in treating hormone-dependent cancers. Research into derivatives of 4-pyridylacetic acid, which share functional similarities with 4-tert-Butyldimethylsilyloxybenzeneacetic acid methyl ester, has revealed their roles as inhibitors of cytochrome P450 enzymes, crucial for hormone synthesis (Laughton & Neidle, 1990). This indicates potential therapeutic applications in oncology.

properties

IUPAC Name

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXFLJNXVFGEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester

Synthesis routes and methods

Procedure details

A solution of 4-hydroxyphenylacetic acid methyl ester (2000 mg, 12036 μmol), 1H-imidazole (2048 μl, 18053 μmol), and chloro-tert-butyldimethylsilane (1814 mg, 12036 μmol) in DMF (10 mL) was stirred at 23° C. for 18 h. The mixture was partitioned between EtOAc (50 mL) and 5% NaHCO3 (25 mL). The organic layer was dried over MgSO4 and concentrated to a colorless oil from toluene under reduced pressure. MS (ESI pos. ion) m/z (MH+): 281. Calc'd exact mass for C15H24O3Si: 280.
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
2048 μL
Type
reactant
Reaction Step One
Quantity
1814 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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